molecular formula C7H12O3 B13830689 Isopropyl Acetoacetate-d7

Isopropyl Acetoacetate-d7

Cat. No.: B13830689
M. Wt: 151.21 g/mol
InChI Key: GVIIRWAJDFKJMJ-TXVPSQRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Acetoacetate-d7 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C7H5D7O3, and it has a molecular weight of 151.21 g/mol . This compound is often used in research and industrial applications due to its unique properties and stability.

Preparation Methods

The preparation of Isopropyl Acetoacetate-d7 typically involves the esterification of diketene with isopropanol. The reaction is catalyzed by sulfuric acid and carried out at a temperature of around 60°C. The crude product is then purified through rectification to achieve a high yield and purity . This method is favored for its efficiency and the availability of raw materials.

Chemical Reactions Analysis

Isopropyl Acetoacetate-d7 undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isopropyl Acetoacetate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Isopropyl Acetoacetate-d7 involves its participation in various chemical reactions. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing insights into reaction pathways and intermediates. This makes it a valuable tool in mechanistic studies and the development of new synthetic methods .

Comparison with Similar Compounds

Isopropyl Acetoacetate-d7 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and mechanistic studies.

Properties

Molecular Formula

C7H12O3

Molecular Weight

151.21 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 3-oxobutanoate

InChI

InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3/i1D3,2D3,5D

InChI Key

GVIIRWAJDFKJMJ-TXVPSQRDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CC(=O)C

Canonical SMILES

CC(C)OC(=O)CC(=O)C

Origin of Product

United States

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